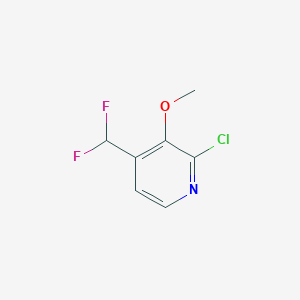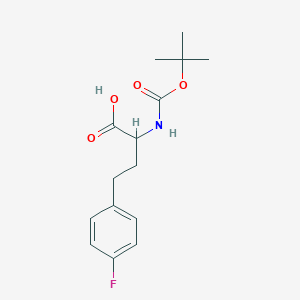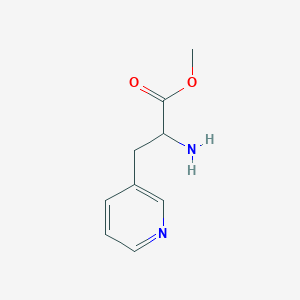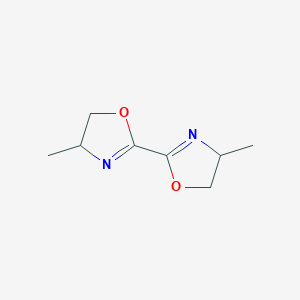
2-Chloro-4-(difluoromethyl)-3-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(difluoromethyl)-3-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, difluoromethyl, and methoxy groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination of 4-(difluoromethyl)-3-methoxypyridine using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products. The final product is often purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Chloro-4-(difluoromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-4-(difluoromethyl)-3-methoxypyridine.
Oxidation: Formation of 2-chloro-4-(difluoromethyl)-3-pyridinecarboxaldehyde.
Reduction: Formation of 2-chloro-4-(methyl)-3-methoxypyridine.
科学的研究の応用
2-Chloro-4-(difluoromethyl)-3-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals for various industrial processes.
作用機序
The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The difluoromethyl group enhances its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(methyl)-3-methoxypyridine
Uniqueness
2-Chloro-4-(difluoromethyl)-3-methoxypyridine stands out due to the presence of both difluoromethyl and methoxy groups, which impart unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various applications compared to its analogs.
特性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC名 |
2-chloro-4-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-4(7(9)10)2-3-11-6(5)8/h2-3,7H,1H3 |
InChIキー |
ZNVOEJOARNJLNO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499078.png)
![Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499086.png)
![5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B12499099.png)
![Ethyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12499103.png)


![Ethyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499119.png)
![4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B12499126.png)

![N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499138.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12499148.png)
![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)

